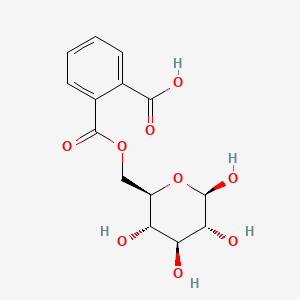![molecular formula C20H15F3N4O5S B1230834 4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
Synthesis of Novel Derivatives : This compound has been used in the synthesis of various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showing promising results against bacteria and fungi (Hassan et al., 2009).
Antitumor Activity : Some derivatives of this compound were synthesized for their potential antitumor activity. Notably, one compound was found to be more effective than the reference drug, doxorubicin (Alqasoumi et al., 2009).
A2B Adenosine Receptor Antagonism : Derivatives have shown potency as A2B adenosine receptor antagonists, with potential therapeutic implications (Esteve et al., 2006).
Biological Evaluations
Antibacterial Activities : Various synthesized derivatives were tested and showed antibacterial activities. This highlights the compound's role in developing new antimicrobial agents (Parajapati & Goswami, 2016).
Antimicrobial Activity of Arylazopyrazole Pyrimidone : This research synthesized compounds that displayed antimicrobial activity against various bacteria and fungi, demonstrating the compound's versatility in drug development (Sarvaiya et al., 2019).
CDK2 Inhibition for Anti-Tumor Activity : Pyrimidine-benzenesulfonamide derivatives were designed as cyclin-dependent kinase 2 inhibitors, with some derivatives showing significant anti-proliferative activity against human cancer cell lines (Fathalla et al., 2012).
Pharmacological Applications
GPR119 Agonists Discovery : Novel benzenesulfonamide GPR119 agonists were discovered, suggesting potential applications in metabolic disorders (Yu et al., 2014).
Anticancer and Anti-HCV Agents : Derivatives of this compound were synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Miscellaneous Applications
Sulfamethoxazole Polymers : The compound was used in synthesizing pharmaceutical drugs with anti-microbial properties, illustrating its importance in medicinal chemistry (Thamizharasi et al., 2002).
Phthalocyanine Derivatives for Photodynamic Therapy : Its derivatives were used to synthesize new phthalocyanines with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Propiedades
Nombre del producto |
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C20H15F3N4O5S |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15F3N4O5S/c1-11-7-9-13(10-8-11)33(31,32)26-19(20(21,22)23)14-15(24-17(19)29)27(18(30)25-16(14)28)12-5-3-2-4-6-12/h2-10,26H,1H3,(H,24,29)(H,25,28,30) |
Clave InChI |
QQFCYVYDRISIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



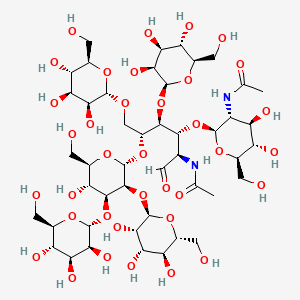
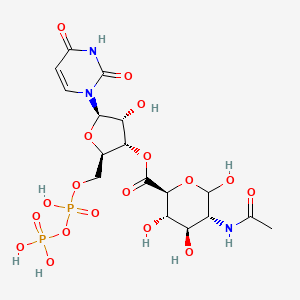
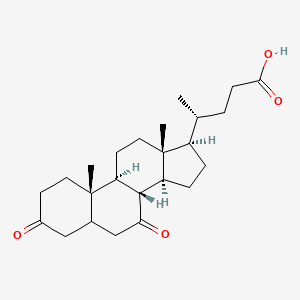
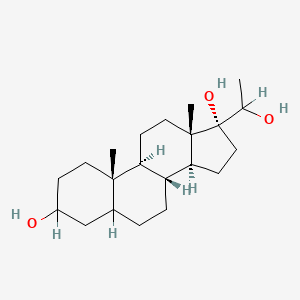
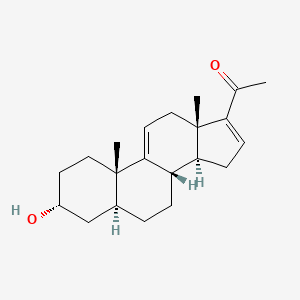


![1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1230763.png)
![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)
![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)



